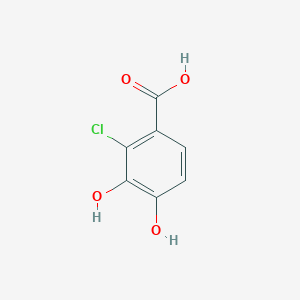

2-Chloro-3,4-dihydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKVQMDBVWMVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908332 | |

| Record name | 2-Chloro-3,4-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87932-50-1, 103339-65-7 | |

| Record name | 2-Chloro-3,4-dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87932-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,4-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3,4-dihydroxybenzoic acid chemical properties

An In-Depth Technical Guide to 2-Chloro-3,4-dihydroxybenzoic Acid

Introduction: Unveiling a Versatile Phenolic Acid

This compound (CAS No. 87932-50-1), a halogenated derivative of the naturally occurring protocatechuic acid, stands as a compound of significant interest for researchers in medicinal chemistry, drug development, and organic synthesis.[1] Its structure, featuring a catechol ring, a carboxylic acid, and a chlorine atom, provides a unique combination of functionalities. The catechol and carboxylic acid moieties are known to impart antioxidant, metal-chelating, and various biological activities, while the chloro-substituent modulates the electronic properties and lipophilicity of the molecule, potentially enhancing its pharmacological profile or tuning its reactivity as a synthetic intermediate.[1][2]

This guide offers a comprehensive exploration of the core chemical properties of this compound. We will delve into its physicochemical characteristics, established synthetic routes, reactivity profile, and analytical methodologies. The insights provided are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound are fundamental to its application, influencing everything from reaction conditions to bioavailability. This compound is typically a white to off-white crystalline powder.[1] Its hydroxyl and carboxylic acid groups allow for hydrogen bonding, rendering it soluble in polar organic solvents.[1] The key quantitative properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 87932-50-1 | [1][3][4] |

| Molecular Formula | C₇H₅ClO₄ | [1][3][4] |

| Molecular Weight | 188.57 g/mol | [3][4] |

| Melting Point | 216-217 °C | [3] |

| Boiling Point (Predicted) | 385.5 ± 42.0 °C | [3] |

| XLogP3 (Predicted) | 1.5 | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Polar Surface Area | 77.8 Ų | [4] |

Synthesis and Mechanistic Insight

The preparation of this compound often involves the deprotection of a more stable, ether-protected precursor. The use of protecting groups for the reactive hydroxyl moieties is a common strategy in organic synthesis to prevent unwanted side reactions. A well-documented method is the demethylation of 2-chloro-3,4-dimethoxybenzoic acid.

Core Synthesis Pathway: Demethylation

The cleavage of aryl methyl ethers is a robust transformation. Boron tribromide (BBr₃) is a particularly effective Lewis acid for this purpose. Its high affinity for oxygen facilitates the removal of the methyl groups under relatively mild conditions, minimizing degradation of the sensitive catechol ring.

Experimental Protocol: Synthesis via Demethylation

This protocol is adapted from a standard procedure for the synthesis of this compound.[3]

Materials:

-

2-chloro-3,4-dimethoxybenzoic acid (10.83 g, 50 mmol)

-

Dichloromethane (DCM), anhydrous (100 mL)

-

Boron tribromide (BBr₃) (18.91 mL, 200 mmol)

-

2 M Hydrochloric acid (HCl), chilled

-

Ethyl acetate (EtOAc)

-

Tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated brine solution

Procedure:

-

Reaction Setup: Suspend 2-chloro-3,4-dimethoxybenzoic acid in 100 mL of anhydrous dichloromethane in a flask equipped with a stir bar. Cool the suspension to 0 °C using an ice bath.

-

Reagent Addition: Slowly add boron tribromide dropwise over 15 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions.

-

Reaction Progression: Stir the mixture at 0 °C for an additional 15 minutes, then allow it to warm to room temperature. Continue stirring for 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, slowly and carefully pour the reaction mixture into a beaker containing a 2 M hydrochloric acid solution and ice. Safety Note: This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Extraction: Add ethyl acetate and tetrahydrofuran to the quenched mixture to facilitate phase separation. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with water (2x) and then with saturated brine (1x). The brine wash helps to remove residual water from the organic phase.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the desiccant, and concentrate the filtrate under reduced pressure. Dry the resulting solid under vacuum to yield this compound.[3]

Reactivity and Potential Applications

The chemical personality of this compound is dictated by its three key functional groups.

-

Catechol Moiety: The adjacent hydroxyl groups can be readily oxidized, suggesting potential antioxidant properties, similar to its parent compound, protocatechuic acid.[1][5] This moiety is also an excellent ligand for metal ions, making the compound a potential metal-chelating agent. This property is highly relevant in drug development for neurodegenerative diseases where metal dysregulation is implicated.[2]

-

Carboxylic Acid Moiety: This group provides acidity and a site for derivatization into esters, amides, or acid chlorides, making it a versatile building block for more complex molecules.[1]

-

Chloro-Substituent: The electron-withdrawing nature of the chlorine atom influences the acidity of the phenolic protons and the overall electron density of the aromatic ring. This can impact both biological activity and reactivity in further synthetic transformations.

Applications in Drug Development and Research: While specific applications for this compound are still emerging, its structural motifs are found in many bioactive molecules. Related chlorinated hydroxybenzoic acids serve as key intermediates in the synthesis of advanced therapeutic agents, including influenza endonuclease inhibitors and selective Tie-2 kinase inhibitors for cancer therapy.[6] Therefore, this compound is a valuable scaffold for:

-

Antiviral and Anticancer Agent Synthesis: Serving as a fragment or starting material for targeted therapies.

-

Antioxidant and Anti-inflammatory Research: Investigating its capacity to scavenge reactive oxygen species and modulate inflammatory pathways.[7]

-

Agrochemical Development: Use as a building block for novel pesticides or herbicides.[1]

Analytical and Spectroscopic Characterization

Unambiguous characterization is essential for any chemical compound used in research. A combination of chromatographic and spectroscopic techniques provides a complete profile.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of this compound and for monitoring reaction progress. Due to the polar nature of the molecule, reversed-phase HPLC is highly effective. Isomers of dihydroxybenzoic acids can be challenging to separate, often requiring mixed-mode chromatography that exploits subtle differences in both hydrophobicity and ionic interactions to achieve resolution.[8]

Hypothetical HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength between 270-290 nm, where the aromatic ring exhibits strong absorbance.[9]

-

Injection Volume: 10 µL.

Spectroscopic Elucidation

A combination of NMR, IR, and Mass Spectrometry provides the definitive structural confirmation.

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR):

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the two protons on the benzene ring. Their splitting pattern (doublets) would confirm their relationship. Additionally, three broad, exchangeable signals for the carboxylic acid and two phenolic hydroxyl protons would be observed.

-

¹³C NMR: The spectrum would display seven unique carbon signals. The carboxyl carbon would appear significantly downfield (~170 ppm). Six signals would be in the aromatic region, with those bonded to oxygen and chlorine being the most deshielded.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect to see:

-

A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.

-

A sharp, strong absorption around 1680-1710 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.

-

A broad absorption band around 3200-3500 cm⁻¹ for the phenolic O-H stretches.

-

Absorptions in the 1450-1600 cm⁻¹ region for the C=C stretching of the aromatic ring.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks, M and M+2, separated by 2 Da, which is a definitive indicator of a monochlorinated compound.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is the ultimate authority, data from structurally similar compounds indicate the following hazards and precautions are prudent.[10][11]

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[10]

-

Handling: Avoid breathing dust. Wash skin thoroughly after handling. Keep the container tightly closed in a dry and cool place.[12]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[11]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[10]

-

Proper handling and adherence to standard laboratory safety practices are paramount to ensure the safe use of this compound.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Chloro-4-hydroxybenzoic acid. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2,4-Dihydroxybenzoic acid.

- FooDB. (2015). Showing Compound protocatechuate (FDB031135).

- PubMed. (n.d.). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors.

- YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses.

- MDPI. (n.d.). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types.

- SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid.

- ResearchGate. (n.d.). Scheme of the synthesis of b-resorcylic acid (2,4-dihydroxybenzoic acid) from resorcinol.

- Indonesian Journal of Chemistry. (n.d.). 3,4-DIHYDROXYBENZOIC ACID AND 3,4-DIHYDROXYBENZALDEHYDE FROM THE FERN Trichomanes chinense L..

- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid.

- Wikipedia. (n.d.). Protocatechuic acid.

- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3,4-dihydroxy- (CAS 99-50-3).

- PubChem. (n.d.). Protocatechuic acid. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB....

- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

Sources

- 1. CAS 87932-50-1: this compound [cymitquimica.com]

- 2. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 87932-50-1 [m.chemicalbook.com]

- 4. This compound | C7H5ClO4 | CID 15608164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Protocatechuic acid - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. helixchrom.com [helixchrom.com]

- 9. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 2-Chloro-3,4-dihydroxybenzoic Acid (CAS: 87932-50-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3,4-dihydroxybenzoic acid (CAS: 87932-50-1), a halogenated derivative of the well-known plant-derived phenolic compound, protocatechuic acid. While research on this specific chlorinated molecule is nascent, this document synthesizes the available physicochemical data, outlines a validated synthesis protocol, and provides an expert analysis of its potential biological activities. By drawing logical inferences from the extensive research on its parent compound and the known effects of halogenation on phenolic structures, this guide aims to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic and industrial potential of this intriguing molecule.

Introduction: Unveiling a Halogenated Catechol

This compound is an aromatic organic compound characterized by a benzoic acid backbone substituted with two hydroxyl groups at the 3 and 4 positions and a chlorine atom at the 2 position.[1] This structure classifies it as a chlorinated catechol, a class of compounds that has garnered interest for its potential in modulating biological systems. The presence of the electron-withdrawing chlorine atom, in conjunction with the antioxidant-conferring catechol moiety, suggests a unique chemical reactivity and pharmacological profile that may differ significantly from its non-halogenated counterpart, protocatechuic acid. This guide will delve into the knowns and logical postulations surrounding this compound, offering a springboard for future research and development.

Physicochemical Properties: A Quantitative Snapshot

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing everything from solubility in experimental assays to its potential behavior in biological systems.

| Property | Value | Source |

| CAS Number | 87932-50-1 | [1] |

| Molecular Formula | C₇H₅ClO₄ | [1] |

| Molecular Weight | 188.57 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 216-217 °C | [2] |

| Boiling Point (Predicted) | 385.5 ± 42.0 °C | [2] |

| Density (Predicted) | 1.702 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.30 ± 0.28 | [2] |

| Solubility | Soluble in polar solvents such as DMSO and methanol.[1][2] | |

| InChI Key | IEKVQMDBVWMVMB-UHFFFAOYSA-N | [1] |

Note: Some properties are predicted based on computational models and should be confirmed experimentally.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through the demethylation of 2-chloro-3,4-dimethoxybenzoic acid. This method provides a reliable route to obtain the target compound for research purposes.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-chloro-3,4-dimethoxybenzoic acid

-

Dichloromethane (DCM)

-

Boron tribromide (BBr₃)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated brine solution

Procedure:

-

Suspend 2-chloro-3,4-dimethoxybenzoic acid in dichloromethane in a round-bottom flask.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add boron tribromide dropwise to the cooled suspension over a period of 15 minutes.

-

Stir the reaction mixture at 0°C for an additional 15 minutes.

-

Allow the reaction to warm to room temperature and continue stirring for 3 hours.

-

Upon completion of the reaction (monitored by TLC), slowly pour the mixture into a beaker containing a 2 M hydrochloric acid solution and ice.

-

Add ethyl acetate and tetrahydrofuran to facilitate layer separation.

-

Separate the organic layer and wash it sequentially with water (2x) and saturated brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the desiccant.

-

Concentrate the filtrate under reduced pressure to yield this compound as a light orange powder.

Potential Biological Activities and Mechanism of Action: A Structure-Activity Perspective

Direct experimental data on the biological activities of this compound is limited. However, by examining the extensive literature on its parent compound, protocatechuic acid, and considering the influence of halogenation, we can formulate well-grounded hypotheses to guide future research.

The Protocatechuic Acid Precedent: A Plethora of Activities

Protocatechuic acid (3,4-dihydroxybenzoic acid) is a well-documented bioactive compound with a broad spectrum of pharmacological effects, including:

-

Antioxidant Activity: The catechol moiety is a potent scavenger of free radicals.

-

Anti-inflammatory Effects: It can modulate inflammatory pathways.

-

Antimicrobial Properties: It exhibits activity against various pathogens.

-

Anticancer Potential: It has been shown to induce apoptosis in cancer cells.

The Impact of Chlorination: Modulating Bioactivity

The introduction of a chlorine atom onto the catechol ring is expected to significantly alter the electronic properties and, consequently, the biological activity of the molecule.

-

Enhanced Antimicrobial Activity: Halogenated phenols are known to possess potent antimicrobial properties.[3] The chlorine atom can increase the lipophilicity of the molecule, potentially facilitating its passage through bacterial cell membranes. Furthermore, chlorinated catechols have been shown to inhibit bacterial fatty acid synthesis, a crucial metabolic pathway.[3]

-

Modulated Antioxidant Potential: The effect of chlorination on antioxidant activity is complex. While the chlorine atom is electron-withdrawing, which could potentially decrease the hydrogen-donating ability of the hydroxyl groups, it can also influence the stability of the resulting phenoxy radical. The net effect on antioxidant capacity would need to be determined experimentally.

-

Altered Enzyme Inhibition: The chlorine atom can influence the binding affinity of the molecule to enzyme active sites. This could either enhance or diminish its inhibitory activity against various enzymes, such as cyclooxygenases (relevant to inflammation) or other metabolic enzymes.

Future Directions and Research Opportunities

The scarcity of data on this compound presents a fertile ground for novel research. Key areas for future investigation include:

-

Comprehensive Biological Screening: A broad-based screening of its antimicrobial, antioxidant, anti-inflammatory, and anticancer activities is warranted.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Comparing its activity with other halogenated and non-halogenated analogs to understand the precise role of the chlorine substituent.

-

In Vivo Efficacy and Toxicity Studies: Assessing its therapeutic potential and safety profile in animal models.

Conclusion

This compound represents an intriguing, yet understudied, molecule with the potential for significant biological activity. This technical guide has provided a foundational understanding of its chemical nature, a reliable method for its synthesis, and a scientifically-grounded hypothesis of its potential pharmacological profile. It is our hope that this document will serve as a valuable resource for researchers and drug development professionals, catalyzing further investigation into the promising applications of this halogenated catechol.

References

- Antimicrobial Property of Halogenated C

- Catechol-Based Antimicrobial Polymers. (2021). MDPI. [Link]

- Oxidation of synthetic phenolic antioxidants during water chlorin

- This compound. PubChem. [Link]

- Oxidation of synthetic phenolic antioxidants during water chlorination. (2012).

- Preparation of 2,4-dihydroxybenzoic acid.

- Chlorination of Phenols: Kinetics and Formation of Chloroform.

- Antifouling Activity of Halogenated Compounds Derived from the Red Alga Sphaerococcus coronopifolius: Potential for the Development of Environmentally Friendly Solutions. (2021). MDPI. [Link]

- Effect of pH on the chlorination process of phenols in drinking water. (2006).

- 2,4-dihydroxybenzoic acid derivatives.

- Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2016).

- Antifouling Activity of Halogenated Compounds Derived from the Red Alga Sphaerococcus coronopifolius: Potential for the Development of Environmentally Friendly Solutions. (2021).

- Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. (2015). PubMed. [Link]

- Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. (2016). NIH. [Link]

- 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. (2021). YouTube. [Link]

- United States Patent.

- Process for making 2-alkyl-3-hydroxybenzoic acids.

- Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.

- CID 164181233. PubChem. [Link]

- Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. (2022). MDPI. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloroprotocatechuic Acid

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Chloroprotocatechuic acid (2-chloro-3,4-dihydroxybenzoic acid), a halogenated derivative of the naturally occurring phenolic compound, protocatechuic acid. Given the limited direct literature on this specific synthesis, this document outlines a robust, multi-step approach grounded in fundamental principles of organic chemistry, including the strategic use of protecting groups to ensure regioselectivity and minimize side reactions during electrophilic aromatic substitution. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, mechanistic insights, and characterization methodologies.

Introduction and Significance

Protocatechuic acid (PCA), or 3,4-dihydroxybenzoic acid, is a well-studied phenolic acid found in a variety of plants, fruits, and vegetables. It is a major metabolite of antioxidant polyphenols and exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties[1][2][3]. The introduction of a halogen, such as chlorine, onto the aromatic ring of PCA can significantly modulate its physicochemical properties and biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the efficacy, metabolic stability, and bioavailability of parent compounds.

2-Chloroprotocatechuic acid is a structurally intriguing molecule for which detailed synthetic procedures are not widely published. This guide aims to fill that gap by proposing a logical and efficient synthetic route, thereby enabling further research into its potential applications.

Proposed Synthetic Pathway: A Rationale-Driven Approach

The synthesis of 2-Chloroprotocatechuic acid from protocatechuic acid presents a key challenge: controlling the regioselectivity of the chlorination reaction. The protocatechuic acid ring has two powerful activating ortho-, para-directing hydroxyl groups and one deactivating meta-directing carboxylic acid group. Direct chlorination would likely lead to a mixture of products, with substitution occurring at the highly activated positions 2, 5, and 6, along with potential oxidation of the catechol moiety.

To achieve the desired 2-chloro isomer, a strategy involving the protection of the reactive functional groups is paramount. The proposed pathway involves three main stages:

-

Protection: The carboxylic acid and the two hydroxyl groups are protected to prevent unwanted side reactions and to direct the chlorination to the desired position.

-

Chlorination: A selective electrophilic chlorination is performed on the protected intermediate.

-

Deprotection: The protecting groups are removed to yield the final product, 2-Chloroprotocatechuic acid.

Caption: High-level workflow for the synthesis of 2-Chloroprotocatechuic acid.

Detailed Experimental Protocols

Stage 1: Protection of Protocatechuic Acid

To ensure selective chlorination at the C2 position, both the hydroxyl and carboxylic acid groups must be protected. A common strategy is to convert the carboxylic acid to an ester and the hydroxyl groups to benzyl ethers. Benzyl ethers are stable under a range of conditions and can be readily removed by hydrogenolysis.

Protocol 3.1.1: Esterification of Protocatechuic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve protocatechuic acid (1.0 eq.) in methanol (excess).

-

Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain methyl 3,4-dihydroxybenzoate.

Protocol 3.1.2: Benzylation of Methyl 3,4-Dihydroxybenzoate

-

Reaction Setup: Dissolve methyl 3,4-dihydroxybenzoate (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base: Add potassium carbonate (2.5 eq.) to the solution.

-

Alkylation: Add benzyl bromide (2.2 eq.) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by adding water.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to yield methyl 3,4-dibenzyloxybenzoate.

Stage 2: Regioselective Chlorination

With the hydroxyl and carboxyl groups protected, the aromatic ring is less activated, allowing for more controlled chlorination. The primary directing groups are now the benzyloxy ethers, which are ortho-, para-directing. The position para to the 4-OBn group is blocked by the ester, and the position para to the 3-OBn group is the 6-position. The positions ortho to the ether groups are 2 and 5. Position 2 is sterically less hindered than position 5 (which is between the 4-OBn and 6-H). Therefore, electrophilic chlorination is expected to favor the 2-position.

Protocol 3.2.1: Chlorination of Methyl 3,4-Dibenzyloxybenzoate

-

Reaction Setup: Dissolve methyl 3,4-dibenzyloxybenzoate (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) or carbon tetrachloride in a flask protected from light.

-

Chlorinating Agent: Add N-Chlorosuccinimide (NCS) (1.1 eq.) to the solution.

-

Catalyst: A catalytic amount of a Lewis acid like iron(III) chloride or a protic acid like trifluoroacetic acid can be used to promote the reaction, though with NCS, the reaction may proceed without a catalyst at elevated temperatures.

-

Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) for 6-12 hours. Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining NCS, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to isolate methyl 2-chloro-3,4-dibenzyloxybenzoate.

Stage 3: Deprotection to Yield 2-Chloroprotocatechuic Acid

The final step involves the removal of the benzyl and methyl ester protecting groups. This can be achieved in a single step via hydrogenolysis followed by saponification, or in two separate steps.

Protocol 3.3.1: Hydrogenolysis (Debenzylation)

-

Reaction Setup: Dissolve the protected chlorinated intermediate in a suitable solvent like ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentration: Concentrate the filtrate to obtain methyl 2-chloro-3,4-dihydroxybenzoate.

Protocol 3.3.2: Saponification (Ester Hydrolysis)

-

Reaction Setup: Dissolve the methyl 2-chloro-3,4-dihydroxybenzoate in a mixture of methanol and water.

-

Base: Add an excess of a strong base like sodium hydroxide or lithium hydroxide (e.g., 3-4 eq.).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with cold, dilute hydrochloric acid until the pH is acidic (pH ~2-3).

-

Precipitation and Isolation: The final product, 2-Chloroprotocatechuic acid, should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Caption: Detailed reaction scheme for the synthesis of 2-Chloroprotocatechuic acid.

Characterization of 2-Chloroprotocatechuic Acid

The identity and purity of the synthesized 2-Chloroprotocatechuic acid should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, with coupling patterns consistent with a 1,2,3,4-tetrasubstituted benzene ring. The signals for the hydroxyl and carboxylic acid protons will be broad and exchangeable with D₂O. |

| ¹³C NMR | The spectrum will display seven distinct carbon signals, including the carbonyl carbon of the carboxylic acid and the six aromatic carbons, with chemical shifts influenced by the hydroxyl and chloro substituents. |

| Mass Spectrometry (MS) | The mass spectrum (e.g., ESI-) should show a molecular ion peak [M-H]⁻ corresponding to the calculated mass of C₇H₄ClO₄⁻. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable. |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl groups and the carboxylic acid, and the C=O stretch of the carboxylic acid. |

| Melting Point | A sharp melting point indicates high purity of the crystalline product. |

NMR spectral data for similar 2-substituted protocatechuates can serve as a valuable reference for confirming the structure[4].

Safety and Handling Considerations

-

Protocatechuic acid and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Solvents such as DMF, DCM, and methanol are flammable and/or toxic and should be used in a well-ventilated fume hood.

-

Reagents like benzyl bromide, N-Chlorosuccinimide, and strong acids and bases are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

-

Hydrogenolysis should be conducted with appropriate safety measures due to the flammability of hydrogen gas.

Conclusion

This guide outlines a comprehensive and scientifically sound strategy for the synthesis of 2-Chloroprotocatechuic acid. By employing a robust protection-chlorination-deprotection sequence, this methodology is designed to overcome the challenges of regioselectivity and side reactions inherent in the direct chlorination of a highly activated aromatic system. The detailed protocols and characterization guidelines provided herein should serve as a valuable resource for researchers aiming to synthesize this and other halogenated phenolic compounds for further investigation in drug discovery and materials science.

References

- Protocatechuic acid - Wikipedia. Wikipedia. Accessed January 7, 2026.

- The Cancer-Protective Potential of Protocatechuic Acid: A Narrative Review. MDPI. Accessed January 7, 2026.

- Understanding Protocatechuic Acid: A Deep Dive into its Chemical Structure and Benefits. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 7, 2026.

- NMR spectral data for selected 2-substituted protocatechuic acids....

- This compound | C7H5ClO4 | CID 15608164 - PubChem. PubChem. Accessed January 7, 2026.

- Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI. Accessed January 7, 2026.

- Chlorinated Phenols - EPA. U.S. Environmental Protection Agency. Accessed January 7, 2026.

- Electrophilic chlorination of arenes with trichloroisocyanuric acid over acid zeolites | Request PDF.

- [Synthesis and characterization of protocatechuic acid derivants] - PubMed]([Link]). PubMed. Accessed January 7, 2026.

- Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed. PubMed. Accessed January 7, 2026.

Sources

Structure Elucidation of 2-Chloro-3,4-dihydroxybenzoic Acid: A Spectroscopic Roadmap

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a molecular structure is a cornerstone of chemical research and development, ensuring purity, predicting reactivity, and informing biological function. This guide provides an in-depth, technically-grounded walkthrough for the structural elucidation of 2-chloro-3,4-dihydroxybenzoic acid (C₇H₅ClO₄, MW: 188.57 g/mol ).[1][2] As a substituted catechol and benzoic acid derivative, this molecule presents a compelling case study in the systematic application of modern analytical techniques. We will move beyond a simple recitation of methods to explain the strategic rationale behind a multi-faceted spectroscopic approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document is designed not as a rigid protocol, but as a logical framework, empowering researchers to interpret spectral data with confidence and build an unassailable structural argument from first principles.

Introduction: The Analytical Challenge

The Strategic Workflow: An Integrated Spectroscopic Approach

The elucidation process is a logical progression from broad, foundational information to fine-grained detail. We begin by determining the molecular formula and identifying the key functional groups present. We then use advanced NMR techniques to map the precise connectivity of the carbon and hydrogen framework. Each step provides clues that inform the next, ensuring an efficient and accurate investigation.

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Mass Spectrometry (MS): Defining the Elemental Composition

Expertise & Rationale: The first step is to confirm the molecular weight and elemental formula. Electron Ionization Mass Spectrometry (EI-MS) is a robust technique for small, thermally stable molecules. We expect to see the molecular ion peak (M⁺) and, critically, an M+2 peak characteristic of a chlorine-containing compound, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4]

Expected Data & Interpretation: The mass spectrum will provide two crucial pieces of information:

-

Molecular Ion (M⁺): The molecular formula C₇H₅ClO₄ gives a monoisotopic mass of 187.988 Da.[2] The spectrum should show a peak at m/z ≈ 188 corresponding to the molecule with the ³⁵Cl isotope.

-

Isotopic Pattern: A second peak will appear at m/z ≈ 190 (M+2) corresponding to the ³⁷Cl isotope. The relative intensity of the M⁺ to the M+2 peak should be approximately 3:1, which is the definitive signature of a single chlorine atom.[4]

-

Fragmentation: Aromatic carboxylic acids exhibit predictable fragmentation patterns.[5][6][7] The primary fragments expected for this compound are:

-

Loss of •OH (M-17): A peak at m/z ≈ 171, from the cleavage of the hydroxyl radical from the carboxyl group, forming a stable acylium cation.[7]

-

Loss of H₂O (M-18): A peak at m/z ≈ 170, likely from the loss of water involving the carboxyl proton and an adjacent hydroxyl group.

-

Loss of •COOH (M-45): A peak at m/z ≈ 143, resulting from the loss of the entire carboxyl group.

-

| m/z (Predicted) | Assignment | Rationale |

| 190 | [M+2]⁺ | Molecular ion containing the ³⁷Cl isotope |

| 188 | [M]⁺ | Molecular ion containing the ³⁵Cl isotope (Base Peak) |

| 171 | [M - •OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |

| 170 | [M - H₂O]⁺ | Loss of water |

| 143 | [M - •COOH]⁺ | Loss of the carboxylic acid group |

Infrared (IR) Spectroscopy: Identifying Key Bonds

Expertise & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is unparalleled for the rapid identification of functional groups. For this molecule, we are looking for the characteristic vibrations of the hydroxyl (O-H) and carbonyl (C=O) bonds. The O-H stretch of a carboxylic acid is one of the most distinctive signals in IR spectroscopy due to strong hydrogen bonding.[8][9]

Expected Data & Interpretation: The IR spectrum provides a molecular fingerprint, confirming the presence of our key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad, strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. This breadth is a result of the extensive hydrogen bonding in the carboxylic acid dimer.[9]

-

O-H Stretch (Phenol): A broad, but less so than the acid, absorption centered around 3300-3500 cm⁻¹. This will likely be merged with the broad acid O-H band.

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption between 1710 and 1760 cm⁻¹. Because the acid is conjugated with the aromatic ring, this peak is expected closer to the lower end of the range, likely around 1710 cm⁻¹.[9][10]

-

C-O Stretch: Strong absorptions in the 1200-1350 cm⁻¹ region corresponding to the C-O bonds of the carboxylic acid and the phenolic groups.

-

Aromatic C=C Bends: Several sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 (very broad) | O-H Stretch | Carboxylic Acid (Dimer) |

| ~3300 - 3500 (broad) | O-H Stretch | Phenol |

| ~1710 (strong, sharp) | C=O Stretch | Conjugated Carboxylic Acid |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1350 | C-O Stretch | Carboxylic Acid & Phenol |

Mapping the Core Structure: 1D NMR Spectroscopy

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic shielding, and their proximity to other protons (spin-spin coupling). The aromatic region (δ 6.5-8.0 ppm) is of primary interest.[11] With four substituents on the ring, only two aromatic protons remain. Their chemical shifts and coupling constant will definitively establish their relative positions. We predict their shifts based on the additive effects of the substituents: -OH groups are strongly electron-donating (shielding, upfield shift), while -COOH and -Cl are electron-withdrawing (deshielding, downfield shift).

Expected Data & Interpretation (in DMSO-d₆):

-

Aromatic Protons (H-5, H-6): The structure has two adjacent aromatic protons. They will appear as two doublets due to coupling to each other (ortho-coupling, J ≈ 8-9 Hz).

-

H-6: This proton is ortho to the electron-withdrawing -COOH group and meta to the -Cl. It will be the most deshielded aromatic proton, expected around δ 7.3-7.5 ppm .

-

H-5: This proton is ortho to the electron-donating -OH group at C-4 and meta to the -COOH. It will be more shielded than H-6, expected around δ 6.9-7.1 ppm .

-

-

Labile Protons (-OH, -COOH): The three acidic protons (two phenolic, one carboxylic) will appear as broad singlets that are exchangeable with D₂O. Their chemical shifts are highly dependent on concentration and temperature but are expected to be significantly downfield (>9 ppm).

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -COOH | > 12 | broad singlet | - | Highly deshielded acidic proton. |

| Ar-OH | 9 - 10 | broad singlet | - | Phenolic protons, deshielded. |

| H-6 | 7.3 - 7.5 | doublet | ~8.5 | ortho to electron-withdrawing COOH. |

| H-5 | 6.9 - 7.1 | doublet | ~8.5 | ortho to electron-donating OH. |

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Expertise & Rationale: ¹³C NMR reveals the number of unique carbon environments. Aromatic carbons typically resonate between δ 110-160 ppm.[11][12] The chemical shifts are highly sensitive to the electronic effects of the attached substituents. Carbons directly attached to electronegative atoms (-O, -Cl) will be deshielded (shifted downfield).

Expected Data & Interpretation (in DMSO-d₆): The molecule has 7 unique carbons.

-

Carbonyl Carbon (C-7): The carboxylic acid carbonyl carbon is the most deshielded, expected around δ 168-172 ppm .

-

Oxygen-bearing Carbons (C-3, C-4): These carbons are attached to hydroxyl groups and will be significantly deshielded, appearing in the δ 145-155 ppm range.

-

Chlorine-bearing Carbon (C-2): The carbon attached to the chlorine will also be deshielded, expected around δ 125-130 ppm .

-

Protonated Aromatic Carbons (C-5, C-6): These carbons will appear in the typical aromatic region, δ 115-125 ppm .

-

Quaternary Carbon (C-1): The carbon bearing the carboxyl group will be a quaternary carbon, often showing a weaker signal, expected around δ 120-125 ppm .

| Carbon | Predicted δ (ppm) | Rationale |

| C-7 (=O) | 168 - 172 | Carboxylic acid carbonyl, most deshielded. |

| C-4 (-OH) | 150 - 155 | Attached to -OH, highly deshielded. |

| C-3 (-OH) | 145 - 150 | Attached to -OH, highly deshielded. |

| C-2 (-Cl) | 125 - 130 | Attached to electronegative Cl. |

| C-1 (-COOH) | 120 - 125 | Quaternary carbon, deshielded by COOH. |

| C-6 | 120 - 124 | Protonated aromatic carbon. |

| C-5 | 115 - 119 | Protonated aromatic carbon, shielded by adjacent -OH. |

Definitive Proof: 2D NMR Connectivity

Expertise & Rationale: While 1D NMR provides a list of parts, 2D NMR experiments (COSY, HSQC, HMBC) reveal how they are connected. This is the final, definitive step in piecing together the molecular puzzle.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling. We expect a single cross-peak connecting the signals for H-5 and H-6, confirming they are adjacent.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This will unambiguously link the ¹H signals at δ ~7.4 and δ ~7.0 to their respective ¹³C signals (C-6 and C-5).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect the protons to the non-protonated quaternary carbons, completing the structural map.

Key Predicted HMBC Correlations: The following diagram and table illustrate the crucial long-range correlations that lock in the structure. For example, seeing a correlation from the proton H-5 to the carbons C-1, C-3, and C-4 confirms its position relative to the carboxyl and hydroxyl groups.

Caption: Key HMBC correlations for structural assignment.

| Proton | Correlates to Carbon (via 2 or 3 bonds) | Structural Information Confirmed |

| H-5 | C-1, C-3, C-4, C-6 | Confirms H-5 is adjacent to C-4 and C-6, and meta to C-1 and C-3. |

| H-6 | C-1, C-2, C-4, C-5, C-7 | Confirms H-6 is adjacent to C-1 and C-5, and links the aromatic ring to the carboxyl carbon (C-7). |

The correlation from H-6 to the carbonyl carbon C-7 is particularly powerful, as it definitively places the carboxyl group at the C-1 position, adjacent to H-6.

Conclusion: A Self-Validating Structural Assignment

By systematically integrating data from MS, IR, and a suite of NMR experiments, we have constructed an unassailable case for the structure of this compound. The mass spectrum confirms the elemental formula and the presence of chlorine. The IR spectrum verifies the presence of carboxylic acid and phenol functional groups. 1D NMR identifies the two remaining aromatic protons and seven unique carbons, with chemical shifts consistent with their electronic environments. Finally, 2D NMR, particularly HMBC, provides the definitive atom-to-atom connectivity, leaving no ambiguity. This methodical approach ensures trustworthiness and scientific integrity, providing a solid foundation for any further research or development involving this compound.

Detailed Experimental Protocols

Trustworthiness: The following protocols are generalized best practices. Researchers should always optimize parameters based on the specific instrument and sample concentration.

NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of dry this compound into a clean, dry vial.[3][13]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄, as the compound is polar) to the vial.[1] DMSO-d₆ is often preferred for compounds with acidic protons as it slows their exchange rate.

-

Dissolution: Gently vortex or swirl the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[2][3] Avoid transferring any solid particles.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

-

Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's guidelines.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 40-400 to ensure all fragments and the molecular ion are observed.

FT-IR Spectroscopy (ATR)

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid, dry powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹ to obtain a high-quality spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

References

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- Scribd. (n.d.). NMR Sample Preparation Guide.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Serve-One. (n.d.). NMR sample preparation guidelines.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.

- Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid.

- Quora. (2021). How can you determine the substitution pattern of a benzene from an HNMR spectrum?

- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- Atmospheric Chemistry and Physics. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.

- ResearchGate. (n.d.). FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions.

- ResearchGate. (2019). What is the value of M/Z at base peak of benzoic acid/?

- National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.

- Minnesota State University Moorhead. (n.d.). Short Summary of C13-NMR Interpretation.

- ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 2-Chloro-4-hydroxybenzoic acid.

- ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.

- NIST. (n.d.). Benzoic acid, 2,3-dihydroxy-.

- YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- MIT. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes.

- ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of....

- PubChem. (n.d.). Protocatechuic acid.

- NIST. (n.d.). Benzoic acid, 4-hydroxy-.

- Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups.

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. scribd.com [scribd.com]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. organomation.com [organomation.com]

An In-depth Technical Guide to 2-Chloro-3,4-dihydroxybenzoic Acid: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3,4-dihydroxybenzoic acid (CAS 87932-50-1), a halogenated derivative of the naturally occurring protocatechuic acid. As direct evidence for the natural isolation of this compound is not prominent in scientific literature, this document focuses on its chemical synthesis, purification, and detailed structural characterization. We present a robust, step-by-step synthetic protocol, rooted in established chemical principles, and provide an in-depth analysis of the expected spectroscopic signatures for unambiguous identification. Furthermore, by examining the well-documented biological activities of its parent compound and the known effects of chlorination on phenolic molecules, we explore the potential pharmacological applications of this compound for researchers in drug discovery and development.

Introduction and Scientific Context

This compound is an aromatic carboxylic acid characterized by a benzoic acid core substituted with a chlorine atom and two hydroxyl groups.[1][2] Its structure is analogous to protocatechuic acid (3,4-dihydroxybenzoic acid), a ubiquitous phenolic compound in the plant kingdom known for its potent antioxidant, anti-inflammatory, and anticancer properties.[3][4] The introduction of a chlorine atom onto this pharmacologically active scaffold is anticipated to modulate its physicochemical properties, such as lipophilicity and electronic distribution, which in turn could significantly influence its biological activity and metabolic stability. This guide serves as a foundational resource for the scientific community, detailing the necessary methodologies to synthesize, purify, and characterize this compound, thereby enabling further investigation into its potential as a novel therapeutic agent or a valuable intermediate in organic synthesis.

Chemical Synthesis: A Validated Protocol

The most direct and reliable method for the synthesis of this compound involves the demethylation of its readily available precursor, 2-chloro-3,4-dimethoxybenzoic acid. This approach is favored due to the high efficiency and selectivity of the demethylation reaction using strong Lewis acids like boron tribromide (BBr₃).

Rationale for the Synthetic Strategy

The choice of 2-chloro-3,4-dimethoxybenzoic acid as the starting material is strategic. The methoxy groups serve as protecting groups for the hydroxyl functionalities, preventing unwanted side reactions during the synthesis of the chlorinated aromatic ring. Boron tribromide is a powerful reagent for the cleavage of aryl methyl ethers, a reaction that proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group. This method is highly effective and generally provides clean conversion with high yields.

Detailed Experimental Protocol

Reaction: Demethylation of 2-chloro-3,4-dimethoxybenzoic acid.

Materials and Reagents:

-

2-chloro-3,4-dimethoxybenzoic acid

-

Dichloromethane (DCM), anhydrous

-

Boron tribromide (BBr₃), 1M solution in DCM

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate (EtOAc)

-

Tetrahydrofuran (THF)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloro-3,4-dimethoxybenzoic acid in anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of boron tribromide in dichloromethane dropwise to the cooled suspension over a period of 15-20 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 15 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a 2M hydrochloric acid solution and ice. This step quenches the excess boron tribromide and protonates the phenoxide intermediates.

-

Transfer the quenched mixture to a separatory funnel. Add ethyl acetate and tetrahydrofuran to facilitate the separation of the organic and aqueous layers.

-

Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with a saturated brine solution (1x).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which typically appears as a light orange powder.[5]

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Structural Elucidation and Characterization

Accurate characterization of the synthesized this compound is paramount. The following table summarizes the key physicochemical and expected spectroscopic data for this compound.

| Property | Data |

| Molecular Formula | C₇H₅ClO₄ |

| Molecular Weight | 188.57 g/mol |

| Appearance | White to off-white or light orange crystalline powder[1][5] |

| Solubility | Soluble in polar organic solvents like methanol and DMSO |

| CAS Number | 87932-50-1[1] |

| ¹H NMR (Expected) | Signals corresponding to the aromatic protons and the hydroxyl and carboxylic acid protons. The aromatic protons will likely appear as doublets, with chemical shifts influenced by the electron-withdrawing chlorine and electron-donating hydroxyl groups. |

| ¹³C NMR (Expected) | Resonances for the seven carbon atoms, including the carboxyl carbon, the chlorinated carbon, the hydroxyl-bearing carbons, and the remaining aromatic carbons. The chemical shifts will be characteristic of the substituted benzene ring. |

| Mass Spec (Expected) | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). |

| IR Spectroscopy (Expected) | Broad absorption band for the O-H stretching of the hydroxyl and carboxylic acid groups, a sharp C=O stretching peak for the carboxylic acid, and characteristic C-Cl stretching and C=C stretching bands for the aromatic ring. |

Potential Biological Activities and Applications

While specific biological studies on this compound are limited, its structural similarity to protocatechuic acid allows for informed speculation on its potential pharmacological activities. The parent compound, protocatechuic acid, exhibits a wide range of effects, including:

-

Antioxidant Activity: It is a potent free radical scavenger.[3]

-

Anti-inflammatory Effects: It can modulate inflammatory pathways.[3]

-

Antimicrobial Properties: It has shown activity against various pathogens.[4]

The introduction of a chlorine atom can have several effects on the biological activity of a molecule:

-

Increased Lipophilicity: The chloro group can enhance the ability of the molecule to cross cell membranes, potentially increasing its bioavailability and cellular uptake.

-

Modified Electronic Properties: The electron-withdrawing nature of chlorine can alter the reactivity of the phenolic hydroxyl groups, which may impact its antioxidant potential and interactions with biological targets.

-

Enhanced Antimicrobial Activity: Halogenation is a common strategy in the development of antimicrobial agents, and the presence of chlorine may enhance the compound's efficacy against bacteria and fungi.[6]

Therefore, this compound is a promising candidate for investigation in the following areas:

-

Novel antibiotic development: Its potential for enhanced antimicrobial activity warrants further investigation against a panel of pathogenic microorganisms.

-

Cancer research: The antiproliferative effects of protocatechuic acid could be modified by the chloro-substituent, making it a target for anticancer drug discovery.

-

Development of novel antioxidants and anti-inflammatory agents: The impact of chlorination on these activities should be systematically evaluated.

Visualizing the Workflow

Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

Characterization Logic

Caption: Logical workflow for the structural characterization of the synthesized compound.

Conclusion

This compound represents a synthetically accessible derivative of the biologically active protocatechuic acid. This guide provides the essential technical details for its synthesis, purification, and characterization, laying the groundwork for future research. The anticipated modulation of biological activity due to the presence of the chlorine atom makes this compound a compelling target for screening in various therapeutic areas, including infectious diseases and oncology. The methodologies and insights presented herein are intended to empower researchers to explore the full potential of this and other halogenated phenolic compounds.

References

- PubChem. This compound | C7H5ClO4 | CID 15608164. [Link]

- Zacconi, F., et al. (2018). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. PubMed. [Link]

- ResearchGate. UV spectra of the dihydroxybenzoic acid isomers in MeOH, in the range of 230-400 nm.[Link]

- Vibzz Lab. (2021). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. YouTube. [Link]

- Semwal, D. K., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

- MDPI. (2022). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Polymers. [Link]

- MDPI. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences. [Link]

- Kakkar, S., & Bais, S. (2014). A review on protocatechuic acid and its pharmacological potential. ISRN Pharmacology. [Link]

- Syafni, N., et al. (2012). 3,4-DIHYDROXYBENZOIC ACID AND 3,4-DIHYDROXYBENZALDEHYDE FROM THE FERN Trichomanes chinense L.; ISOLATION, ANTIMICROBIAL AND ANTIOXIDANT PROPERTIES. Indonesian Journal of Chemistry. [Link]

- Wikipedia.

- FooDB.

- NMPPDB. 3,4-dihydroxybenzoic acid. [Link]

- Wikid

- U.S.

- ResearchGate. (PDF) 3,4-dihydroxybenzoic acid and 3,4-dihydroxybenzaldehyde from the fern Trichomanes chinense L.; isolation, antimicrobial and antioxidant properties. [Link]

- Liu, X., et al. (2020). Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine.

- PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 4. Protocatechuic Acid | C7H6O4 | CID 72 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effect of chlorination on the estrogenic/antiestrogenic activities of biologically treated wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Chloro-3,4-dihydroxybenzoic Acid

Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-3,4-dihydroxybenzoic acid. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages a predictive and comparative methodology. By examining the empirical data of the well-characterized parent compound, 3,4-dihydroxybenzoic acid (protocatechuic acid), and integrating established principles of substituent effects in spectroscopy, we construct a reliable and scientifically-grounded forecast of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the structural and analytical characteristics of this molecule.

Introduction: The Rationale for Predictive Spectroscopic Analysis

This compound is a halogenated derivative of protocatechuic acid, a phenolic acid of interest in various fields, including medicinal chemistry and materials science. The introduction of a chlorine atom to the aromatic ring is anticipated to significantly modulate its electronic, steric, and ultimately, its biological properties. Accurate structural confirmation is the bedrock of any chemical research, and the triad of NMR, IR, and MS spectroscopy remains the gold standard for the unambiguous elucidation of molecular structure.

However, comprehensive spectroscopic data for novel or less-common compounds are not always readily available in public databases. This guide addresses this gap by providing a detailed, predictive analysis for this compound. Our approach is twofold:

-

Establish a Baseline: We will utilize the extensive, experimentally verified spectroscopic data of the parent molecule, 3,4-dihydroxybenzoic acid, as a foundational reference.

-

Apply First Principles: We will apply well-established principles of physical organic chemistry to predict the influence of the ortho-chloro substituent on the spectral output. This includes analyzing its inductive and resonance effects on NMR chemical shifts, its contribution to vibrational modes in IR, and its characteristic isotopic signature in MS.

This document is structured not as a rigid template, but as a logical workflow that a senior scientist would follow to anticipate the analytical signature of a new molecule, thereby providing a practical and educational resource.

Structural Framework: A Comparative Overview

The structural relationship between the target compound and its parent analogue is the key to this predictive analysis. The addition of a chlorine atom at the C-2 position introduces significant electronic and steric changes, which will be reflected in the spectroscopic data.

Caption: Structural relationship between the parent and target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of each nucleus is exquisitely sensitive to its local electronic environment.

Reference Data: ¹H and ¹³C NMR of 3,4-Dihydroxybenzoic Acid

The experimental NMR data for the parent compound, 3,4-dihydroxybenzoic acid, provides the essential baseline for our predictions. The data presented below is collated from published literature.[1][2][3]

| 3,4-Dihydroxybenzoic Acid | ¹H NMR (in MeOH-d₄) | ¹³C NMR (in MeOH-d₄) |

| Position | δ (ppm), Multiplicity, J (Hz) | δ (ppm) |

| H-2 | 7.44, d, J=2.0 Hz | C-1 (Quaternary C) |

| H-5 | 6.79, d, J=8.2 Hz | C-2 (CH) |

| H-6 | 7.42, dd, J=8.2, 2.0 Hz | C-3 (Quaternary C-OH) |

| COOH | Signal typically broad and may exchange with solvent | C-4 (Quaternary C-OH) |

| OH | Signals typically broad and may exchange with solvent | C-5 (CH) |

| C-6 (CH) | ||

| COOH |

Predicted NMR Spectra for this compound

The introduction of an electron-withdrawing chlorine atom at the C-2 position will have predictable consequences on the remaining aromatic protons and all carbon signals.

Predicted ¹H NMR Spectrum:

-

Loss of H-2 Signal: The proton at C-2 is replaced by chlorine, so its signal will be absent.

-

Downfield Shift of H-6: The H-6 proton is ortho to the electron-withdrawing carboxylic acid group and meta to the new chlorine atom. It is expected to be the most downfield of the aromatic protons.

-

Shift of H-5: The H-5 proton is para to the chlorine atom. Halogens exhibit a complex interplay of electron-withdrawing inductive effects (-I) and electron-donating resonance effects (+M). While chlorine is deactivating overall, its inductive effect is dominant. We predict a slight downfield shift for H-5 compared to its position in the parent compound.

-

Splitting Pattern: With only two protons remaining on the aromatic ring (H-5 and H-6), they will appear as two doublets, coupled to each other (ortho coupling, J ≈ 8-9 Hz).

Predicted ¹³C NMR Spectrum:

-

C-2 Signal: This carbon is directly attached to the electronegative chlorine atom and will experience a significant downfield shift.

-

Shifts of C-1 and C-3: These carbons are ortho to the chlorine and will also be shifted downfield due to the inductive effect.

-

Shifts of C-4 and C-6: These carbons are meta to the chlorine, and the effect will be smaller but likely still a slight downfield shift.

-

Shift of C-5: This carbon is para to the chlorine. The effect is harder to predict precisely without experimental data but is expected to be minimal compared to the other carbons.

| Predicted Spectroscopic Data for this compound | ¹H NMR | ¹³C NMR |

| Position | Predicted δ (ppm), Multiplicity, J (Hz) | Predicted δ (ppm) |

| H-5 | ~6.9 - 7.1, d, J ≈ 8.5 Hz | C-1 (Quaternary C) |

| H-6 | ~7.5 - 7.7, d, J ≈ 8.5 Hz | C-2 (Quaternary C-Cl) |

| COOH | Broad, exchangeable | C-3 (Quaternary C-OH) |

| OH | Broad, exchangeable | C-4 (Quaternary C-OH) |

| C-5 (CH) | ||

| C-6 (CH) | ||

| COOH |

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data for a solid organic compound like this compound.

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOH-d₄) in a clean vial.[4] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. This step is crucial as it corrects for any magnetic field drift during the experiment.

-

Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils. This process minimizes peak broadening and distortion, ensuring sharp, well-resolved signals.

-

Tuning and Matching: Tune the probe to the specific frequency of the nucleus being observed (¹H or ¹³C) to ensure maximum signal-to-noise.

-

Acquisition:

-

For ¹H NMR , acquire the free induction decay (FID) over a standard spectral width (e.g., -2 to 12 ppm). A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , acquire the data using proton broadband decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Processing: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. Perform phase and baseline corrections to ensure accurate peak integration and appearance.

-

Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Reference Data: IR Spectrum of 3,4-Dihydroxybenzoic Acid

The IR spectrum of 3,4-dihydroxybenzoic acid is characterized by strong absorptions corresponding to its hydroxyl and carboxylic acid moieties.[5][6][7]

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (phenolic, H-bonded) | 3500 - 3200 | Broad, Strong |

| O-H Stretch (carboxylic acid) | 3300 - 2500 | Broad, Strong |

| C=O Stretch (carboxylic acid) | 1700 - 1670 | Strong |

| C=C Stretch (aromatic ring) | 1610 - 1580 | Medium |

| C-O Stretch (phenol & acid) | 1320 - 1210 | Strong |

| O-H Bend (phenol) | 1200 - 1100 | Medium |

Predicted IR Spectrum for this compound

The IR spectrum of the chlorinated analogue is expected to be very similar to the parent compound, as all the primary functional groups are retained. The main addition will be the C-Cl stretch, which appears in the fingerprint region.